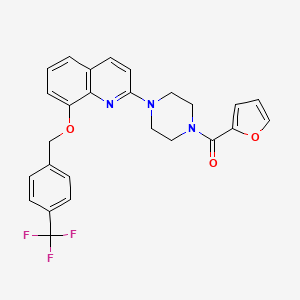

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

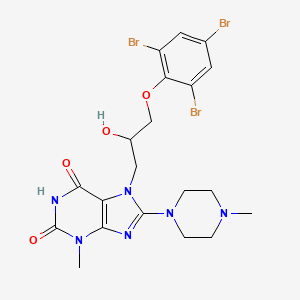

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is a chemical compound with the CAS number 1698243-60-5 . It has a molecular weight of 284.20 and a molecular formula of C12H18BrN3 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is 1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Synthesis and Structural Studies

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline, due to its structural complexity, has been a subject of interest in the synthesis of novel compounds and structural analysis. Research includes the synthesis of pentanuclear asymmetrical ladder structures in lithium anilide solvates, demonstrating the unique aggregation behavior of lithium anilide influenced by weak solvating ligands like 1,4-dimethylpiperazine (Clegg, Liddle, Mulvey, & Robertson, 2000). Similarly, the one-pot synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione has been reported, showcasing the compound's role in producing characterized products through bromination and immediate reaction with 5-bromoindole (Crooke, Davis-McGibony, & Whitlock, 2009).

Electroluminescence and Material Science

In material science, the compound's derivatives have been explored for their electroluminescence properties. A novel class of color-tunable emitting amorphous molecular materials has been designed and synthesized, demonstrating significant applications in organic electroluminescent (EL) devices (Doi, Kinoshita, Okumoto, & Shirota, 2003). These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures, showcasing their potential as excellent emitting materials for multicolor, including white light, organic EL devices.

Molecular Complexes and Polymerization

Research on molecular complexes has shown that certain anilinium alkyl-substituted picrates obtain not only as salts but also as charge-transfer complexes, emphasizing the electron-donor and acceptor roles of the aniline and acid molecules, respectively (Inoue & Matsunaga, 1973). Additionally, the synthesis of new partially hydrogenated carbazoles via bromination of dimethyl-anilines highlights the chemical versatility and reactivity of such compounds in creating derivatives with potential applications in various fields, including pharmaceuticals and materials science (Gataullin, Likhacheva, & Abdrakhmanov, 2007).

Advanced Chemical Synthesis

The compound and its derivatives are pivotal in advanced chemical synthesis, as seen in the selective monobromination of aniline derivatives for producing monobromoanilines with enhanced yield and selectivity (Onaka & Izumi, 1984). This selective bromination technique exemplifies the compound's role in facilitating specific chemical reactions crucial for the development of new chemical entities.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUYNBRUGSKKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=C2)Br)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711039.png)

![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2711048.png)